Phenprocoumon is a 4-hydroxycoumarin derivative classified as a Vitamin K Antagonist (VKA). [] It serves as a valuable tool in scientific research, particularly in the fields of pharmacokinetics, pharmacodynamics, and drug interactions. Its long half-life and narrow therapeutic range make it particularly interesting for studying the complexities of drug metabolism and inter-individual variability in drug response. []
Mechanism of Action
Phenprocoumon exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). [] This enzyme is crucial for regenerating Vitamin K from its epoxide metabolite, which is essential for activating clotting factors II, VII, IX, and X. [, ] By inhibiting VKOR, Phenprocoumon hinders the production of active clotting factors, thereby decreasing blood clotting activity. [, ]
Physical and Chemical Properties Analysis
Phenprocoumon exhibits strong fluorescence enhancement when bound to α1-acid glycoprotein (α1-AGP). [] This property has been utilized to estimate the binding constant of Phenprocoumon to α1-AGP, revealing insights into drug-protein interactions. [] Research also indicates that various drugs, including chlorpromazine and dicumarol, can inhibit Phenprocoumon's binding to α1-AGP. []
Applications
Pharmacokinetic studies: Due to its long half-life, Phenprocoumon has been extensively used to study drug metabolism and elimination. [, , , ] Studies have investigated the impact of factors like liver cirrhosis, phenobarbital premedication, and oral contraceptive steroids on Phenprocoumon pharmacokinetics. [, , ]
Pharmacogenetic studies: Research has explored the influence of genetic polymorphisms in enzymes like CYP2C9, VKORC1, and PPARA on Phenprocoumon dose requirements. [, , , , , , ] These studies provide valuable insights into the individualized nature of drug responses and the potential for personalized medicine.
Drug interaction studies: Phenprocoumon is known for its susceptibility to interactions with other drugs. [, , , , , , , , , , ] Researchers have investigated interactions with various drugs, including phenylbutazone, sulfinpyrazone, cholestyramine, ibuprofen, antibiotics, and noscapine. [, , , , , , , , , , ] These studies highlight the importance of considering potential drug interactions in clinical practice and emphasize the need for personalized medicine.
Comparative studies: Studies have compared the quality of anticoagulation achieved with Phenprocoumon to other Vitamin K Antagonists (VKAs), such as warfarin and acenocoumarol. [, , , ] These comparisons provide valuable information on the relative effectiveness and safety of different VKAs and contribute to improving clinical decision-making for optimal anticoagulation strategies.
Related Compounds
Warfarin
Compound Description: Warfarin, similar to phenprocoumon, is a coumarin-type oral anticoagulant. It acts as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X [, , , , , ]. Warfarin is widely prescribed globally for managing thromboembolic diseases [].
Relevance: Warfarin serves as a crucial comparative agent in multiple studies, highlighting differences in pharmacogenetics, pharmacokinetics, and quality of anticoagulation compared to phenprocoumon [, , , ]. The structural homology between these compounds also led to warfarin's use as an internal standard in an LC-MS/MS method developed for phenprocoumon quantification [].
Acenocoumarol
Compound Description: Acenocoumarol is another coumarin-type oral anticoagulant with a mechanism of action similar to phenprocoumon and warfarin. It inhibits vitamin K epoxide reductase, ultimately reducing the production of active clotting factors [, ].
Relevance: Acenocoumarol is frequently compared to phenprocoumon in clinical trials and observational studies, assessing the quality of anticoagulation control and the influence of genetic polymorphisms on dosage and bleeding risk [, , , , ]. These studies often highlight the contrasting pharmacokinetic profiles of the two drugs, with acenocoumarol having a shorter half-life than phenprocoumon [, , ].
Hydroxyphenprocoumon Metabolites (4'-, 6-, and 7-)
Compound Description: These compounds are hydroxylated metabolites of phenprocoumon, generated through metabolic processes involving cytochrome P450 enzymes, specifically CYP2C9 [, ].
Relevance: The formation and excretion of these metabolites provide insights into the metabolic pathways of phenprocoumon and the influence of genetic polymorphisms on its metabolism [, ]. Specifically, the presence of CYP2C92 and 3 alleles has been linked to altered levels of these metabolites, underscoring the role of pharmacogenetics in phenprocoumon metabolism [].
Omeprazole and Esomeprazole
Compound Description: Omeprazole and esomeprazole belong to the proton pump inhibitor (PPI) class of drugs, commonly prescribed to reduce gastric acid production [].
Relevance: Studies suggest a potential interaction between these PPIs and phenprocoumon. Omeprazole and esomeprazole, by inhibiting hepatic enzymes involved in coumarin metabolism, may enhance the anticoagulant effect of phenprocoumon, potentially necessitating dose adjustments to prevent overanticoagulation and bleeding risks [].
Lornoxicam
Compound Description: Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) [].
Relevance: Co-administration of lornoxicam has been shown to affect the pharmacokinetics of phenprocoumon, particularly the more potent S-enantiomer []. Despite an increase in the area under the curve (AUC) of phenprocoumon observed with lornoxicam co-administration, a decrease in the drug's effect on coagulation factors II and VII was noted, suggesting a complex interaction requiring close monitoring of prothrombin time [].
Phenylbutazone and Sulfinpyrazone
Compound Description: Both phenylbutazone and sulfinpyrazone are pyrazolone derivatives with anti-inflammatory and analgesic properties [].
Relevance: A study investigating drug interactions highlighted a significant difference in the interaction profiles of these compounds with phenprocoumon. While phenylbutazone markedly augmented both phenprocoumon concentrations and prothrombin times, signifying a potential for increased bleeding risk, sulfinpyrazone did not demonstrate such an interaction [].
Cholestyramine
Compound Description: Cholestyramine is a bile acid sequestrant, primarily used to lower cholesterol levels [].
Relevance: Research indicates that cholestyramine can significantly impact the pharmacokinetics of phenprocoumon by interrupting its enterohepatic circulation []. This interruption leads to increased elimination rates and a reduced overall anticoagulant effect of phenprocoumon, highlighting the importance of considering this interaction in clinical practice [].
Tiaprofenic Acid
Compound Description: Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties [].
PRACTICALLY INSOL IN H2O; SOL IN CHLOROFORM & METHANOL SOL IN SOLN OF ALKALI HYDROXIDES 4.86e-02 g/L
Synonyms
Phenprocoumon; Phenprocoumarol; Marcumar; Phenprocoumarole; Falithrom; Marcoumar; Roche Brand of Phenprocoumon; Wörwag Brand of Phenprocoumon; Phenprogramma; Phenylpropylhydroxycumarinum; Roche Brand of Phenprocoumon;
Canonical SMILES
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PHA 767491 hydrochloride is a potent and selective ATP-competitive dual inhibitor cdc7/cdk9. PHA-767491 blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites.
Cdc7 kinase is a key regulator of the S-phase of the cell cycle. It is known to promote the activity of DNA replication origins in eukaryotic organisms. Inhibition of Cdc7 kinase causes blockade of DNA synthesis in human cell lines. Tumor cells are then funneled into the apoptotic pathway in a p53-independent manner. Pharmacological inhibition of Cdc7 kinase can be an effective strategy for the development of oncologic therapeutics useful for treatment of cancers. PHA-767491 is a potent inhibitor of Cdc7 kinase with an IC50 value of 10 nM in the presence of 1.5 µM ATP. At 10 µM, PHA-767491 induces apoptotic cell death in multiple cancer cell types. PHA-767491 also inhibits Cdk9, a kinase involved in the phosphorylation of RNA polymerase II and in transcriptional regulation of gene expression, with an IC50 value of 34 nM. PHA-767491, also known as CAY10572, is a potent, ATP-competitive dual cdc7/cdk9 inhibitor (IC50 values are 10 and 34 nM respectively) that prevents initiation of DNA replication. PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil. PHA-767491 in combination with 5-FU exhibited much stronger cytotoxicity and induced significant apoptosis manifested by remarkably increased caspase 3 activation and poly(ADP-Ribose) polymerase fragmentation in HCC cells. PHA-767491 directly counteracted the 5-FU-induced phosphorylation of Chk1, a substrate of Cdc7; and decreased the expression of the anti-apoptotic protein myeloid leukemia cell 1, a downstream target of Cdk9.